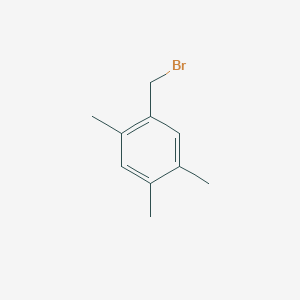
1-(Bromomethyl)-2,4,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2,4,5-trimethylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and three methyl groups at the 2, 4, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2,4,5-trimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,4,5-trimethyltoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine selectively substituting the methyl group at the 1-position to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a suitable catalyst in a controlled environment allows for the large-scale production of this compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent added slowly to control the reaction rate.
Reduction: Performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-(hydroxymethyl)-2,4,5-trimethylbenzene or 1-(aminomethyl)-2,4,5-trimethylbenzene can be formed.
Oxidation: The major product is 2,4,5-trimethylbenzoic acid.
Reduction: The major product is 2,4,5-trimethylbenzene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2,4,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds. It can be used to investigate the metabolic pathways of brominated organic compounds.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers. .
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2,4,5-trimethylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. The bromomethyl group is highly reactive due to the presence of the bromine atom, which can stabilize the intermediate through resonance or inductive effects. This reactivity allows the compound to participate in various substitution and addition reactions, targeting specific molecular sites and pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-2,4,5-trimethylbenzene: Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and conditions.
1-(Hydroxymethyl)-2,4,5-trimethylbenzene: Contains a hydroxymethyl group instead of bromomethyl. It is less reactive in nucleophilic substitution reactions but can undergo oxidation to form carboxylic acids.
1-(Aminomethyl)-2,4,5-trimethylbenzene: Contains an aminomethyl group.
Uniqueness
1-(Bromomethyl)-2,4,5-trimethylbenzene is unique due to the presence of the bromomethyl group, which imparts high reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
35509-98-9 |
|---|---|
Fórmula molecular |
C10H13Br |
Peso molecular |
213.11 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3 |
Clave InChI |
ZHGUKHABIUDZDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


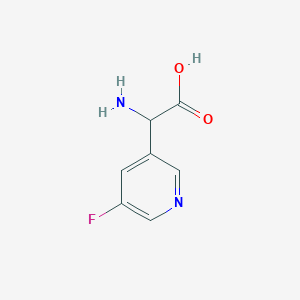
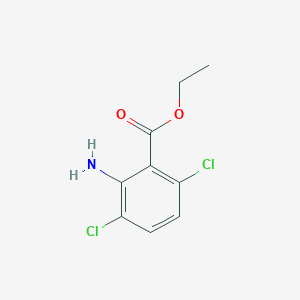
![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
![[3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)


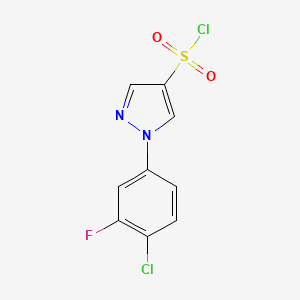
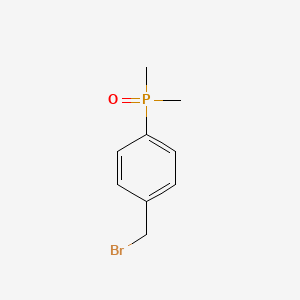

![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
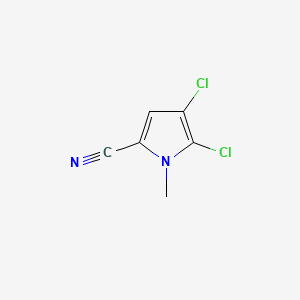
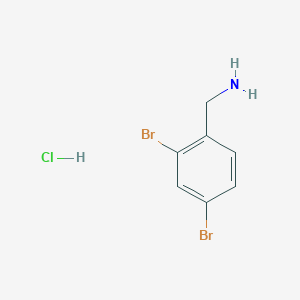
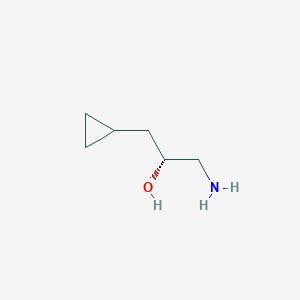
![6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B13570098.png)
